D-Cloprostenol - 57968-81-7

D-Cloprostenol

Catalog Number: EVT-308803
CAS Number: 57968-81-7
Molecular Formula: C22H29ClO6
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Synthetic prostaglandin F2α derivative. Minor impurity produced in the synthesis of (+)-cloprostenol. Luteolytic agent for the induction of estrus in animal models. The (+)-5-trans isomer is less active than the 5-cis form in terminating pregnancy in the hamster
Cloprostenol is a synthetic derivative of prostaglandin F2α that is used in veterinary medicine as a luteolytic agent for the induction of estrus and in the treatment of reproductive disorders in cattle, swine, and horses. (+)-5-trans Cloprostenol is a minor impurity produced in the synthesis of (+)-cloprostenol. The (+)-5-trans isomer is 20-fold less active than the 5-cis form in terminating pregnancy in the hamster.
Source and Classification

D-Cloprostenol is classified as a synthetic prostaglandin analogue. It is derived from prostaglandin F2α and exists as one of the two enantiomers of cloprostenol, the other being L-cloprostenol. The dextrorotatory isomer, D-Cloprostenol, is responsible for most of the pharmacological effects attributed to cloprostenol. It is commonly used in veterinary practice to induce estrus and synchronize breeding cycles in animals such as mares and cows .

Synthesis Analysis

The synthesis of D-Cloprostenol can be achieved through various methods. One notable approach involves a chemoenzymatic total synthesis that utilizes biocatalysis to create complex molecules efficiently. This method incorporates several key steps:

  1. Starting Material: The synthesis begins with a dichloro-containing bicyclic ketone.
  2. Biocatalytic Steps: The process employs Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction.
  3. Regioselective Reactions: Copper(II)-catalyzed reactions are used to achieve regioselectivity in transformations involving secondary alcohols.
  4. Flow Chemistry: Continuous flow chemistry techniques are utilized to enhance reaction efficiency and yield .
Molecular Structure Analysis

The molecular structure of D-Cloprostenol can be described by its chemical formula, C20H27ClO5. It features a cyclopentane ring with multiple functional groups that contribute to its biological activity:

  • Functional Groups: The structure includes hydroxyl groups (-OH), a chlorophenoxy group, and a heptenoic acid moiety.
  • Stereochemistry: The specific configuration around the chiral centers is crucial for its biological activity; D-Cloprostenol is characterized by its dextrorotatory optical activity .

Crystallographic studies have provided detailed insights into its three-dimensional conformation, which is essential for understanding its interaction with biological targets.

Chemical Reactions Analysis

D-Cloprostenol participates in several chemical reactions relevant to its pharmacological function:

  • Luteolytic Activity: It induces luteolysis by mimicking the action of natural prostaglandins, leading to the regression of the corpus luteum.
  • Uterine Contraction: The compound stimulates uterine smooth muscle contraction, facilitating parturition in livestock.
  • Metabolism: D-Cloprostenol undergoes extensive metabolism primarily through β-oxidation pathways in the liver and lungs, leading to various metabolites that may also exhibit biological activity .
Mechanism of Action

The mechanism of action of D-Cloprostenol primarily involves binding to specific receptors for prostaglandins (specifically the F-prostanoid receptor). This interaction triggers a cascade of intracellular signaling pathways that result in:

  • Increased Calcium Ion Concentration: This leads to uterine contractions.
  • Inhibition of Progesterone Production: By promoting luteal regression, it effectively reduces progesterone levels, allowing for estrus synchronization.
  • Rapid Absorption and Distribution: Following intramuscular administration, D-Cloprostenol is quickly absorbed and distributed throughout body tissues .

The efficacy of D-Cloprostenol in inducing these physiological changes underscores its significance in veterinary reproductive management.

Physical and Chemical Properties Analysis

D-Cloprostenol exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to slightly yellowish viscous oil or waxy substance.
  • Solubility: The compound is slightly soluble in water but highly soluble in organic solvents like ethanol and acetone.
  • pH Level: An aqueous suspension has a pH around 4.19, indicating its acidic nature.
  • Optical Activity: It has specific optical rotations indicating its chiral nature; for example, [α]25D = +20.1º in 95% ethyl alcohol .

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

D-Cloprostenol has various applications in veterinary medicine:

  1. Estrus Synchronization: Used extensively in cattle and horses to synchronize breeding cycles.
  2. Induction of Parturition: Facilitates timely parturition in sows and cows, improving management practices in livestock production.
  3. Therapeutic Uses: Investigated for potential applications beyond reproduction, including treatment protocols involving uterine disorders .
Introduction to D-Cloprostenol

Chemical Classification and Structural Properties

D-Cloprostenol ((5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid) is a synthetic prostaglandin F₂α (PGF₂α) analogue classified within the pharmacotherapeutic group of genito-urinary system and sex hormones (ATCvet code: QG02AD90) [7]. Its molecular formula is C₂₂H₂₉ClO₆, with a molar mass of 424.915 g/mol [4] [7]. The compound features a stereospecific structure where the biologically active D-isomer configuration is critical for receptor binding. Key structural modifications distinguish it from endogenous PGF₂α:

  • A meta-chlorophenoxy moiety at the C-1 position of the aliphatic chain, enhancing receptor affinity and metabolic stability.
  • Unsaturation (5Z double bond) in the α-chain, optimizing three-dimensional conformation [5].
  • Hydroxyl groups at C-3 and C-5 on the cyclopentane ring, crucial for ligand-receptor interaction [3].

Table 1: Physicochemical Properties of D-Cloprostenol

PropertyValueConditions
Physical StateWhite amorphous, hygroscopic powder20°C
Water Solubility10 mg/L20°C
Solubility in Organic Solvents50,000 mg/L (ethanol); 130,000 mg/L (DMF)20°C
Melting Point69°CUnverified data
Log P (Partition Coefficient)Not reported; high lipid affinity inferredpH 7

The compound exists as a single enantiomer, contrasting with racemic cloprostenol (DL-cloprostenol), which contains both biologically active D-isomer and inactive L-isomer [7]. This stereochemical purity underpins its selective binding to the prostaglandin F2α (FP) receptor, triggering G-protein-mediated signaling cascades that culminate in luteolysis [3] [5].

Historical Development and Evolution as a Synthetic Prostaglandin Analog

The development of D-cloprostenol originated from efforts to overcome limitations of natural PGF₂α and early racemic prostaglandin analogues. Key milestones include:

  • 1970s–1980s: Initial use of DL-cloprostenol (racemic mixture) in veterinary medicine for estrus synchronization and abortion induction. Racemic cloprostenol demonstrated enhanced luteolytic potency over endogenous PGF₂α due to resistance to pulmonary metabolism but still required relatively high doses (500 µg in cattle) [6] [7].
  • 1990s: Pharmacological studies identified the D-isomer as the exclusive active enantiomer binding FP receptors. Researchers established that the L-isomer contributed negligibly to biological activity while increasing metabolic load and potential side effects [7].
  • Early 2000s: Industrial-scale enantioselective synthesis enabled commercial production of pure D-cloprostenol. This innovation reduced effective luteolytic doses by ~90% compared to racemic formulations (e.g., 37.5 µg vs. 250–500 µg in cattle) [6] [7].
  • 2010s–Present: Adoption in advanced reproductive protocols, particularly fixed-time artificial insemination (FTAI) systems like Ovsynch. Studies demonstrated superior luteolysis in high-producing dairy cows with corpora lutea <7 days old when using double-dose D-cloprostenol regimens [6].

Table 2: Evolution of Cloprostenol-Based Therapeutics

EraCompoundKey AdvancementClinical Impact
1970sPGF₂αNatural prostaglandin; rapid metabolismShort half-life limited efficacy
1980sDL-CloprostenolSynthetic racemic analog; metabolic stabilityDose reduction (50–100× vs. PGF₂α)
2000sD-CloprostenolEnantiopure active isomerFurther dose reduction (10× vs. racemic)

Key Differences Between D-Cloprostenol and Racemic Cloprostenol

D-Cloprostenol diverges from its racemic counterpart in pharmacological, biochemical, and clinical domains:

  • Receptor Binding Selectivity:D-Cloprostenol exhibits >10-fold greater affinity for the FP receptor than DL-cloprostenol. Binding assays reveal dissociation constants (Kᵢ) of 35 ± 5.3 nM for D-cloprostenol versus 31 ± 2.0 nM for DL-cloprostenol in vitro [5]. Crucially, D-cloprostenol shows minimal cross-reactivity with non-target prostaglandin receptors (EP₁, EP₃, IP), reducing off-target effects like bronchoconstriction or gastrointestinal hypermotility [5].

  • Luteolytic Efficiency:In bovines, 37.5 µg D-cloprostenol induces complete luteolysis comparable to 250 µg DL-cloprostenol [6]. This potency arises from unimpeded FP receptor activation without competition from the inactive L-isomer. In vitro studies using felid luteal cells confirm D-cloprostenol rapidly suppresses progesterone synthesis at the development/maintenance stage of the corpus luteum (functional regression), while racemic mixtures show variable efficacy [3].

  • Metabolic and Environmental Fate:D-Cloprostenol undergoes hepatic conjugation and biliary excretion, with 67% eliminated renally and 25% fecally [4] [7]. Its single-isomer structure streamlines metabolism compared to racemic cloprostenol, which generates redundant L-isomer metabolites. Environmental studies indicate moderate water solubility (10 mg/L) and soil adsorption potential, though full degradation kinetics remain uncharacterized [7].

Table 3: Comparative Pharmacology of D- vs. DL-Cloprostenol

ParameterD-CloprostenolRacemic (DL) CloprostenolSignificance
Effective Dose (Cattle)37.5 µg250–500 µg90% reduction in active principle
FP Receptor Binding (Kᵢ)35 ± 5.3 nM31 ± 2.0 nMSimilar affinity; no L-isomer interference
EP₁ Receptor Binding (Kᵢ)9,540 ± 1,240 nM1,300 ± 600 nMReduced off-target binding
Progesterone Inhibition (felid LC)Complete at 10⁻⁷ MVariable at equivalent dosesConsistent functional regression

The transition to D-cloprostenol represents a refinement in prostaglandin-based therapeutics, aligning with principles of stereoselective pharmacology to enhance efficacy while minimizing biological and environmental load [6] [7].

Properties

CAS Number

57968-81-7

Product Name

D-Cloprostenol

IUPAC Name

(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C22H29ClO6

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+

InChI Key

VJGGHXVGBSZVMZ-RHRRPTPYSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Synonyms

D-Cloprostenol;(+)-5,6-trans Cloprostenol;(+)-5-trans-16-m-chlorophenoxy tetranor PGF2α;(+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Isomeric SMILES

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.